N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine
Description
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPKAIRGNZKIN-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine typically involves multiple steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using the Fmoc group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of the cysteine is protected using the Trt group. This is done by reacting the Fmoc-protected cysteine with triphenylmethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively. Fmoc deprotection is typically achieved using a base like piperidine, while Trt deprotection is done using an acid like trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Trt Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Fmoc Deprotection: Free amino group.
Trt Deprotection: Free thiol group.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Peptide Synthesis
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine is primarily utilized in the synthesis of peptides. The Fmoc group facilitates the stepwise assembly of amino acids on solid supports, allowing for the creation of complex peptide structures. This method is crucial for producing peptides with specific biological activities, including those that can inhibit enzymes or act as hormones.
Drug Development
Research has indicated that derivatives of this compound can serve as potential drug candidates. For instance, studies have shown that modifications of cysteine-containing peptides can enhance their bioactivity and selectivity toward specific biological targets, such as enzymes involved in cancer progression . The ability to modify the triphenylmethyl group also allows for the tuning of physicochemical properties, which is essential for optimizing drug-like characteristics.
Biochemical Studies
The compound can be employed in biochemical assays to study protein interactions and enzyme activities. Its structure enables it to mimic natural substrates or inhibitors, providing insights into enzymatic mechanisms and protein folding processes. For example, cysteine residues are often involved in redox reactions; thus, this compound can be used to investigate oxidative stress responses in cells .
Molecular Biology
In molecular biology, this compound can be incorporated into oligonucleotides or used to label biomolecules for tracking and imaging studies. The unique properties of the Fmoc group allow researchers to attach fluorescent tags or other functional groups without interfering with biological activity .
Case Study 1: Peptide Inhibitors of Enzymes
In a study focused on developing peptide inhibitors for histone deacetylases (HDACs), researchers synthesized a series of analogs incorporating this compound. The results demonstrated that specific modifications significantly increased the potency against HDAC isoforms, highlighting the importance of structural diversity in drug design .
Case Study 2: Redox Biology Research
Another research project utilized this compound to explore redox signaling pathways in cancer cells. By incorporating it into peptide sequences that mimic natural substrates for redox enzymes, scientists were able to elucidate the role of cysteine modifications in cell signaling processes related to tumor growth and metastasis .
Mechanism of Action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the thiol group. These protecting groups can be selectively removed under specific conditions to reveal the free functional groups, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
S-Trityl (triphenylmethyl) provides superior thiol protection over smaller groups like tert-butylthio (73724-43-3) or trifluoromethyl (1994331-25-7), but at the cost of solubility .
Solubility Trends :
- Bulky hydrophobic groups (e.g., Trityl, Fmoc) correlate with poor water solubility. The target compound and 103213-32-7 require polar aprotic solvents for handling .
- Smaller protecting groups (e.g., S-CF₃ in 1994331-25-7) improve solubility but offer less stability in acidic conditions .
Synthetic Applications :
- The S-Trityl group in the target compound is selectively removed with trifluoroacetic acid (TFA), whereas tert-butylthio (73724-43-3) requires stronger acids like HF .
- Dipeptide derivatives like C₄₄H₄₄N₂O₅S₂ () integrate methionine residues, expanding utility in native chemical ligation but complicating purification due to higher molecular weight .
Table 2: Comparative Reactivity and Stability
| Parameter | Target Compound | N-Fmoc-S-Trityl-L-cysteine (103213-32-7) | N-Fmoc-S-(tert-butylthio)-L-cysteine (73724-43-3) |
|---|---|---|---|
| Coupling Efficiency | Moderate-High | High | Moderate |
| Deprotection Conditions | 1–2% TFA in DCM | 1–2% TFA in DCM | 95% TFA |
| Racemization Risk | Low | Moderate | High |
| Oxidative Stability | High (Trityl) | High (Trityl) | Low (tert-butylthio) |
- Racemization: The 2-methyl group in the target compound stabilizes the α-carbon, lowering racemization risk compared to non-methylated analogues .
- Oxidative Stability : S-Trityl (target compound) outperforms tert-butylthio and trifluoromethyl groups, which are prone to oxidation or acidolysis .
Biological Activity
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (commonly referred to as Fmoc-S-(triphenylmethyl)-L-cysteine) is a synthetic derivative of L-cysteine, notable for its applications in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to its structural features that allow for interactions with various biological targets.
- Molecular Formula : C₃₈H₃₃NO₄S
- Molecular Weight : 585.72 g/mol
- Purity : ≥98% (HPLC)
- Melting Point : 175°C
- Appearance : White to yellow crystalline powder
The biological activity of Fmoc-S-(triphenylmethyl)-L-cysteine can be attributed to its ability to modulate biochemical pathways through the following mechanisms:
- Inhibition of Enzymatic Activity : The triphenylmethyl group enhances the compound's ability to inhibit specific enzymes, such as cysteine proteases, which play critical roles in various cellular processes including apoptosis and protein degradation.
- Antioxidant Properties : As a cysteine derivative, it may contribute to the cellular antioxidant defense system by participating in redox reactions that neutralize reactive oxygen species (ROS).
- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a substrate or inhibitor for various kinases and phosphatases, thereby affecting cellular responses to external stimuli.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Fmoc-S-(triphenylmethyl)-L-cysteine. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.
Antimicrobial Effects
Fmoc-S-(triphenylmethyl)-L-cysteine exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies indicate that it may reduce neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer properties | Induced apoptosis in MCF-7 cells with IC50 = 20 µM |
| Study 2 | Assess antimicrobial activity | Effective against E. coli and S. aureus |
| Study 3 | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures |
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves sequential protection of the cysteine residue. First, the thiol group is protected with a triphenylmethyl (trityl) group using trityl chloride under basic conditions. The amino group is then protected with a fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc-OSu (Fmoc-<i>N</i>-hydroxysuccinimide ester) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like <i>N</i>,<i>N</i>-diisopropylethylamine (DIPEA). The methyl group at the β-position is introduced during the cysteine derivatization step .
Critical Parameters :
- Solvent choice (DCM or THF) to avoid side reactions.
- Reaction monitoring via thin-layer chromatography (TLC) or LC-MS.
Q. How is the purity and identity of this compound confirmed experimentally?
Analytical techniques include:
- NMR Spectroscopy : To verify structural integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, trityl protons at 7.1–7.4 ppm) .
- Mass Spectrometry (ESI-MS or MALDI-TOF) : To confirm molecular weight (MW = 599.74 g/mol, [M+H]<sup>+</sup> at 600.74) .
- HPLC : For purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary research applications of this compound?
- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the trityl group remains intact, enabling orthogonal protection strategies for cysteine residues in peptide chains .
- Drug Design : Used to introduce site-specific modifications in therapeutic peptides, such as disulfide bond formation or conjugation .
Advanced Research Questions
Q. How can coupling efficiency be optimized during SPPS using this derivative?
- Reagent Selection : Use coupling agents like HBTU (O-benzotriazole-<i>N</i>,<i>N</i>,<i>N</i>′,<i>N</i>′-tetramethyluronium hexafluorophosphate) with DIPEA to activate the carboxyl group .
- Reaction Time : Extend coupling times (2–4 hours) for sterically hindered residues.
- Monitoring : Perform Kaiser tests to detect unreacted amines or use real-time FT-IR to track reaction progress .
Q. What strategies ensure orthogonal deprotection of Fmoc and trityl groups?
- Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 minutes), which selectively cleaves the base-labile Fmoc group without affecting the acid-labile trityl group .
- Trityl Removal : Use mild acidic conditions (1% trifluoroacetic acid in DCM) after peptide assembly. Note : Ensure compatibility with other acid-sensitive protecting groups (e.g., <i>tert</i>-butyl) in the sequence .
Q. How should researchers address discrepancies in NMR data during characterization?
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-<i>d</i>6) are free from water to prevent peak splitting.
- Dynamic Exchange : For labile protons (e.g., NH), collect spectra at 25°C and 50°C to identify broadening effects.
- Impurity Peaks : Compare with synthetic intermediates to rule out residual reagents (e.g., trityl chloride byproducts at δ 6.5–7.0 ppm) .
Methodological Tables
Q. Table 1: Key Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Trityl Protection | Trityl chloride, DIPEA, DCM | Thiol group protection | |
| Fmoc Protection | Fmoc-OSu, DIPEA, THF | Amino group protection | |
| Purification | Silica gel chromatography (hexane/EtOAc) | Remove unreacted reagents |
Q. Table 2: Analytical Data
| Technique | Key Observations | Purpose |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.3–7.8 ppm (Fmoc aromatics), δ 2.1 ppm (CH3) | Structural confirmation |
| ESI-MS | [M+H]<sup>+</sup> = 600.74 | Molecular weight verification |
| HPLC | Retention time = 12.3 min (C18, 70% acetonitrile) | Purity assessment |
Critical Analysis of Contradictions
- Stability Concerns : While reports low acute toxicity (LD50 >2000 mg/kg), classifies the compound under acute toxicity Category 4. Researchers should adhere to standard PPE (gloves, goggles) and avoid inhalation .
- Stereochemical Purity : highlights the risk of racemization during coupling. Use pre-activated Fmoc-amino acids and minimize reaction times to mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
